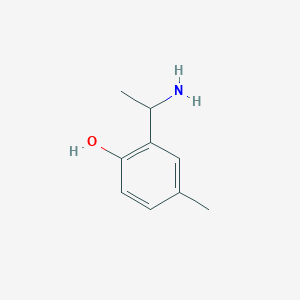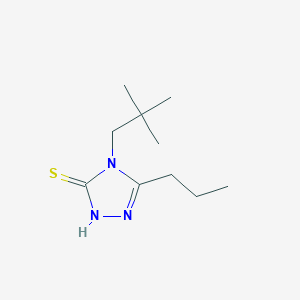
(2R,5R)-2,5-dimethylmorpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5R)-2,5-dimethylmorpholin-3-one is a chiral compound that belongs to the class of morpholine derivatives. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and applications. The presence of two chiral centers at the 2 and 5 positions of the morpholine ring gives rise to its specific (2R,5R) configuration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-dimethylmorpholin-3-one can be achieved through various synthetic routes. One common method involves the diastereoselective reduction of diketones. For instance, the reduction of (2,5)-hexanedione using specific reducing agents under controlled conditions can yield this compound with high enantiomeric and diastereomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, specific temperature and pH conditions, and continuous monitoring to maintain the desired stereochemistry.
化学反応の分析
Types of Reactions
(2R,5R)-2,5-dimethylmorpholin-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different stereoisomers or related compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
(2R,5R)-2,5-dimethylmorpholin-3-one has diverse applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and chiral recognition processes.
Industry: The compound is used in the production of polymers, agrochemicals, and other industrial products.
作用機序
The mechanism of action of (2R,5R)-2,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition, receptor binding, or modulation of biochemical processes, depending on the specific application.
類似化合物との比較
Similar Compounds
(2S,5S)-2,5-dimethylmorpholin-3-one: This stereoisomer has different chiral centers, leading to distinct chemical and biological properties.
(2R,5S)-2,5-dimethylmorpholin-3-one: Another stereoisomer with different stereochemistry, affecting its reactivity and applications.
(2S,5R)-2,5-dimethylmorpholin-3-one: Similar to the above, this compound has unique properties due to its specific chiral configuration.
Highlighting Uniqueness
The uniqueness of (2R,5R)-2,5-dimethylmorpholin-3-one lies in its specific (2R,5R) configuration, which imparts distinct stereochemical properties. This configuration influences its reactivity, binding affinity, and overall behavior in various chemical and biological systems, making it a valuable compound in research and industrial applications.
特性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC名 |
(2R,5R)-2,5-dimethylmorpholin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-4-3-9-5(2)6(8)7-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5-/m1/s1 |
InChIキー |
PXUHHGXEYLACSR-RFZPGFLSSA-N |
異性体SMILES |
C[C@@H]1CO[C@@H](C(=O)N1)C |
正規SMILES |
CC1COC(C(=O)N1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13625088.png)






![2-{[(tert-butoxy)carbonyl]amino}-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacid](/img/structure/B13625126.png)


![5-Methoxybicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13625162.png)



